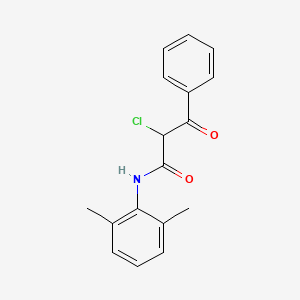
2-chloro-N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide is an aromatic ketone.
Wissenschaftliche Forschungsanwendungen
Structural and Spectral Analysis
- A study by Demir et al. (2016) synthesized and characterized a similar compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide. This research included X-ray diffraction, IR, NMR, and UV-Vis spectra, providing valuable insights into the structural and spectral properties of related compounds (Demir et al., 2016).
Phase Transformations and Hydrogen Bonding
- Omondi et al. (2005) explored the crystal structures and phase transformations of a series of 2,6-disubstituted-N-phenylformamides, highlighting the influence of chlorine substituents and intermolecular hydrogen bonding on these processes (Omondi et al., 2005).
Bacterial Biofilm Inhibition
- Abbasi et al. (2020) focused on the synthesis of 4-chloro-N-(dimethylphenyl)butamide regio-isomers and their potential in inhibiting bacterial biofilms, indicating a possible application in combating bacterial infections (Abbasi et al., 2020).
Rotational Isomers in Organic Synthesis
- Mandel et al. (2013) investigated the rotational preferences of N-(2-bromo-4,6-dimethylphenyl)-N-methyl 2-phenylpropanamide, offering insights into the behavior of similar compounds in organic synthesis, particularly in asymmetric cyclizations (Mandel et al., 2013).
Synthesis and Characterization
- Research by Saeed et al. (2020) on antipyrine derivatives, including 2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, provided valuable information on the synthesis and structural analysis of similar compounds (Saeed et al., 2020).
Molecular Conformation Studies
- A study by Gowda et al. (2008) on 4-Chloro-N-(2,6-dimethylphenyl)benzamide examined the conformations of molecular bonds, contributing to the understanding of molecular structures in related compounds (Gowda et al., 2008).
QSAR Studies of Antimicrobial Agents
- Desai et al. (2008) conducted QSAR studies on 4-Oxo-thiazolidines, providing insights into the antibacterial activity and structure-activity relationships of compounds similar to 2-chloro-N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide (Desai et al., 2008).
Crystal Structure Analysis
- Lah et al. (2000) reported the crystal structures of alpha-halogenopyruvamides, including 3-chloro-2,2-dihydroxy-3-phenylpropanamide, providing a framework for understanding the crystallographic behavior of similar compounds (Lah et al., 2000).
Eigenschaften
Produktname |
2-chloro-N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide |
|---|---|
Molekularformel |
C17H16ClNO2 |
Molekulargewicht |
301.8 g/mol |
IUPAC-Name |
2-chloro-N-(2,6-dimethylphenyl)-3-oxo-3-phenylpropanamide |
InChI |
InChI=1S/C17H16ClNO2/c1-11-7-6-8-12(2)15(11)19-17(21)14(18)16(20)13-9-4-3-5-10-13/h3-10,14H,1-2H3,(H,19,21) |
InChI-Schlüssel |
FPMBWSWPBUTVSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C(=O)C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





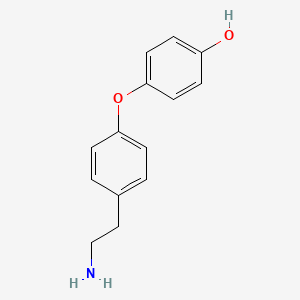
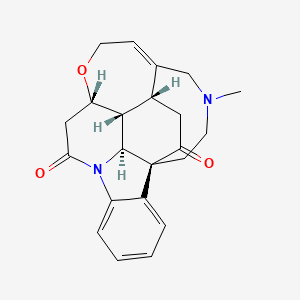

![4-Methoxy-6-[5-(2-nitrophenyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1227460.png)
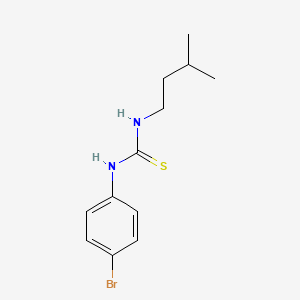
![5-[1-[3-(4-Ethylphenoxy)propylamino]ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B1227462.png)
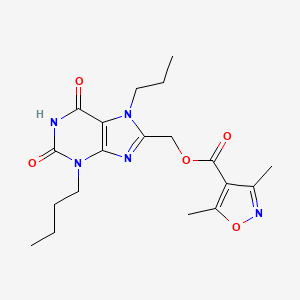

![[2-(cyclopropylamino)-2-oxoethyl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate](/img/structure/B1227468.png)

![2-[(6-chloro-1H-benzimidazol-2-yl)thio]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B1227473.png)
